1-Aminoindan

Description

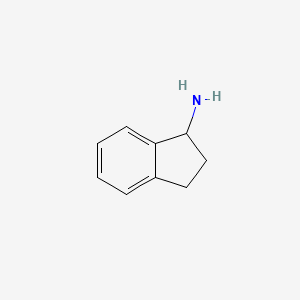

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEVHMGJSYVQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902754 | |

| Record name | 1-Aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34698-41-4, 61949-83-5 | |

| Record name | (±)-1-Aminoindan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34698-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034698414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Inden-1-amine, 2,3-dihydro-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-1-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UP8M3CGS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Characterization of 1-Aminoindan: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals

Abstract

1-Aminoindan is a crucial chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the antiparkinsonian agent rasagiline.[1][2] Its rigid structure and chiral nature make it a valuable scaffold in the design of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, with a focus on the widely employed reductive amination of 1-indanone. Authored from the perspective of a Senior Application Scientist, this document emphasizes the underlying chemical principles, provides detailed experimental protocols, and outlines a robust analytical workflow for the unambiguous characterization of the final product.

Introduction: The Significance of this compound

This compound, a bicyclic primary amine, holds a prominent position in synthetic and medicinal chemistry. Its structural rigidity, conferred by the fusion of a benzene ring with a cyclopentane ring, provides a well-defined orientation for the amino group, a feature often exploited in the design of ligands for biological targets. The presence of a stereocenter at the C1 position means that this compound exists as a pair of enantiomers, (R)-1-aminoindan and (S)-1-aminoindan. The distinct pharmacological profiles of these enantiomers underscore the importance of stereoselective synthesis and chiral analysis. For instance, the (R)-enantiomer is an active metabolite of rasagiline, a potent and selective monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3]

This guide will focus on the most common and efficient laboratory-scale synthesis of racemic this compound via reductive amination, followed by a detailed protocol for its comprehensive characterization.

Synthesis of this compound via Reductive Amination

The conversion of a carbonyl group to an amine through an imine intermediate is known as reductive amination.[4][5][6] This powerful transformation is a cornerstone of amine synthesis due to its versatility and operational simplicity. In the context of this compound synthesis, 1-indanone serves as the readily available starting material.

The Underlying Chemistry: A Two-Step, One-Pot Process

The reductive amination of 1-indanone with ammonia proceeds in two key steps that can be conveniently carried out in a single reaction vessel:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 1-indanone. This is typically performed under mildly acidic conditions (pH 4-5) to facilitate the dehydration of the intermediate hemiaminal, leading to the formation of an imine.[7][8]

-

Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond to yield the desired primary amine.[9][10] A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting ketone.[8][11]

Causality in Experimental Design: Selecting the Right Reagents

The choice of reagents is critical for a high-yielding and clean reaction.

-

Amine Source: For the synthesis of a primary amine, ammonia is the required nitrogen source. Ammonium acetate or ammonium chloride are often used as convenient sources of ammonia in the reaction medium.[4]

-

Reducing Agent: While sodium borohydride (NaBH₄) can reduce imines, it can also reduce the starting ketone, leading to the formation of 1-indanol as a byproduct.[7][12] Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent and is often preferred for one-pot reductive aminations because it is less reactive towards ketones at neutral or slightly acidic pH but readily reduces the protonated imine (iminium ion).[4][8][11]

The following diagram illustrates the synthetic workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of racemic this compound from 1-indanone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Indanone | 132.16 | 10.0 g | 0.0757 |

| Ammonium Acetate | 77.08 | 29.2 g | 0.379 |

| Sodium Cyanoborohydride | 62.84 | 4.76 g | 0.0757 |

| Methanol | - | 150 mL | - |

| 2 M Hydrochloric Acid | - | As needed | - |

| Diethyl Ether | - | As needed | - |

| 2 M Sodium Hydroxide | - | As needed | - |

| Saturated Sodium Chloride | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1-indanone (10.0 g, 0.0757 mol) and methanol (150 mL). Stir until the solid dissolves.

-

Add ammonium acetate (29.2 g, 0.379 mol) to the solution and stir for 15 minutes.

-

In a separate beaker, dissolve sodium cyanoborohydride (4.76 g, 0.0757 mol) in a minimal amount of methanol and add it dropwise to the reaction mixture over 10 minutes.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, carefully add 2 M HCl dropwise to quench the reaction and adjust the pH to ~2.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Wash the aqueous residue with diethyl ether (3 x 50 mL) to remove any unreacted starting material and byproducts.

-

Cool the aqueous layer in an ice bath and basify to pH >12 by the slow addition of 2 M NaOH.

-

Extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Characterization of this compound

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Analytical Workflow

The following diagram outlines a comprehensive analytical workflow for the characterization of this compound.

Caption: Analytical workflow for this compound characterization.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons, the benzylic proton at C1, and the aliphatic protons of the five-membered ring. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Expected NMR Data (in CDCl₃):

| Data Type | Chemical Shift (ppm) and Multiplicity | Assignment |

| ¹H NMR | ~7.1-7.3 (m, 4H) | Aromatic protons |

| ~4.2 (t, 1H) | H-1 (methine proton) | |

| ~2.8-3.0 (m, 1H) | H-2 | |

| ~2.4-2.6 (m, 1H) | H-2 | |

| ~1.8-2.0 (m, 1H) | H-3 | |

| ~1.6 (br s, 2H) | NH₂ | |

| ¹³C NMR | ~146.8, 143.2 | Quaternary aromatic carbons |

| ~128.5, 126.9, 124.8, 123.9 | Aromatic CH carbons | |

| ~58.2 | C-1 (CH-NH₂) | |

| ~34.1 | C-2 (CH₂) | |

| ~30.5 | C-3 (CH₂) |

Note: Exact chemical shifts may vary depending on the solvent and instrument.[13][14][15][16]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3350-3250 | N-H stretching (primary amine) |

| 3100-3000 | Aromatic C-H stretching |

| 3000-2850 | Aliphatic C-H stretching |

| 1600-1450 | C=C stretching (aromatic ring) |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): The EI-MS of this compound will show a molecular ion peak (M⁺) at m/z = 133, corresponding to its molecular weight.[18] The fragmentation pattern can provide further structural confirmation.

Expected MS Data:

| m/z | Interpretation |

| 133 | Molecular Ion [M]⁺ |

| 116 | [M - NH₃]⁺ |

Chromatographic Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of the synthesized compound.

-

Reversed-Phase HPLC: Using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer), the purity of this compound can be determined. The presence of a single major peak indicates a high degree of purity.

-

Chiral HPLC: To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based or cyclodextrin-based CSPs are commonly used for the separation of chiral amines.[19] This is crucial for applications where a specific enantiomer is required.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for analyzing the purity of volatile compounds like this compound and for identifying any volatile impurities. The retention time in the gas chromatogram provides information on the compound's identity, while the mass spectrum serves as a confirmatory tool.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The reductive amination of 1-indanone is a reliable and efficient method for the preparation of this important building block. A thorough characterization using a combination of spectroscopic and chromatographic techniques is essential to ensure the identity, structure, and purity of the final product. The detailed protocols and expert insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and analyze this compound in their laboratories.

References

-

Chemistry Steps. Reductive Amination. Available at: [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available at: [Link]

-

Wikipedia. (2023, October 27). Reductive amination. In Wikipedia. Available at: [Link]

- Ghosh, A. K., & Fidanze, S. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(11), 1553–1565.

- Ghosh, A. K., & Fidanze, S. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Chirality, 10(1-2), 140-150.

-

LibreTexts. (2023, January 22). Reductive Amination. Chemistry LibreTexts. Available at: [Link]

-

Vedantu. (2024, June 6). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Available at: [Link]

-

Organic Chemistry Tutor. Reductive Amination. Available at: [Link]

- Google Patents. (2019). EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.

-

organicchemistry.org. a. Formation of imines and enamines. Available at: [Link]

-

ResearchGate. (2025, August 5). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-(-)-1-Aminoindan. PubChem. Retrieved from [Link]

-

YouTube. (2024, June 17). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. Available at: [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (+-)-1-Aminoindan. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 600 MHz 1 H NMR spectra of (R/S)-1-aminoindan in CDCl 3 : (a) before... [Image]. Available at: [Link]

-

European Patent Office. (n.d.). EP3068746A1 - Process for the preparation of enantiomerically pure this compound. Retrieved from [Link]

- Palenicek, T., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge.

-

Organic Syntheses. (n.d.). A. 1-Indanone oxime. Retrieved from [Link]

- Tatendra Reddy, K., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)

-

Wikipedia. (2023, August 2). 1-Aminoindane. In Wikipedia. Available at: [Link]

-

Ruifu Chemical. (n.d.). (S)-(+)-1-Aminoindan Hydrochloride CAS 32457-23-1 Purity >98.0% (HPLC). Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric reductive amination of 1‐indanone derivatives by using... [Image]. Available at: [Link]

-

Wikipedia. (2023, August 2). (R)-1-Aminoindane. In Wikipedia. Available at: [Link]

-

SlideServe. (2025, May 15). Chemical Characterisation of Aminoindan(e) Products from Internet Purchases. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

- Aleku, G. A., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

- Al-Qassabi, M. S., et al. (2019). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Journal of Analytical Methods in Chemistry, 2019, 8591090.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

Sources

- 1. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 2. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. amherst.edu [amherst.edu]

- 13. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound(34698-41-4) 1H NMR [m.chemicalbook.com]

- 17. This compound [webbook.nist.gov]

- 18. This compound [webbook.nist.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 1-Aminoindan: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with this compound. It moves beyond a simple recitation of facts to provide a synthesized understanding of this critical molecule's properties, synthesis, and applications, grounded in established scientific principles and field-proven insights.

This compound is a bicyclic primary amine featuring a rigid indane scaffold. This structural rigidity is a key attribute, making it a highly sought-after pharmacophore in medicinal chemistry for designing ligands with specific conformational requirements for receptor binding.[1] Its fundamental properties dictate its handling, reactivity, and formulation characteristics.

Expert Insight: The constrained conformation of the indane ring system reduces the entropic penalty upon binding to a biological target compared to more flexible aliphatic amines. This often translates to higher binding affinity and selectivity, a core principle in modern drug design.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁N | [2][3][4][5][6][7] |

| Molecular Weight | 133.19 g/mol | [2][3][4][5][6][7] |

| Appearance | Clear, colorless to light yellow liquid | [8][9] |

| Melting Point | ~15 °C | [2][8][10] |

| Boiling Point | 96-97 °C at 8 mmHg | [2][8][10] |

| Density | ~1.038 g/mL at 25 °C | [2][8][10] |

| pKa | 9.21 - 9.44 (Predicted) | [2][8][10] |

| Solubility | Soluble in methanol and other organic solvents; not miscible or difficult to mix in water. | [2][11][8][10][12] |

| Refractive Index (n²⁰/D) | ~1.562 | [2][8][10][13][14] |

Synthesis and Chemical Reactivity

The synthesis of racemic this compound is most reliably achieved via the reductive amination of 1-indanone. This multi-step process is scalable and utilizes common laboratory reagents.

Synthetic Workflow: Reductive Amination of 1-Indanone

Caption: A typical two-step synthesis of this compound from 1-indanone.

Detailed Experimental Protocol

Trustworthiness through Self-Validation: The success of this synthesis is validated by the analytical characterization methods described in Section 3. The expected spectral data provide a definitive confirmation of the final product's identity and purity.

-

Oxime Formation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-indanone (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.5 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the oxime.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

-

-

Reduction of the Oxime:

-

To a solution of the dried 1-indanone oxime (1.0 eq) in a suitable solvent (e.g., ethanol for catalytic hydrogenation or THF for hydride reduction), add the reducing agent.

-

Method A (Catalytic Hydrogenation): Add a catalytic amount of Palladium on carbon (10% Pd/C). Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature overnight.

-

Method B (Hydride Reduction): Slowly add Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up: For Method A, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. For Method B, carefully quench the reaction with sequential additions of water and aqueous NaOH, filter the resulting salts, and concentrate the filtrate.

-

The crude this compound can be purified by vacuum distillation.

-

Causality Behind Experimental Choices:

-

Oxime Formation: Sodium acetate is used as a mild base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required to attack the carbonyl carbon of 1-indanone.

-

Reduction: Catalytic hydrogenation is often preferred for its operational simplicity and cleaner work-up. However, metal hydrides like LiAlH₄ offer a powerful alternative if hydrogenation equipment is unavailable, though they require more cautious handling.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is a critical, non-negotiable step. A multi-technique approach is standard practice.

Caption: Standard workflow for the analytical validation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint. Key signals include multiplets in the aromatic region (~7.1-7.3 ppm), a characteristic triplet for the benzylic proton at C1 (~4.1-4.2 ppm), and complex multiplets for the diastereotopic protons at C2 and C3. The two protons of the primary amine (NH₂) typically appear as a broad singlet.[5][15][16]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. A characteristic doublet in the 3300-3400 cm⁻¹ region confirms the N-H stretching of the primary amine. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[5][17]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M⁺) peak at an m/z of 133, corresponding to the molecular weight of the compound.[5][18]

Significance and Applications in Drug Development

This compound and its derivatives are cornerstones in the development of therapies for central nervous system (CNS) disorders.[19] The enantiomers, (R)- and (S)-1-aminoindan, often exhibit different pharmacological profiles.

-

(R)-1-Aminoindan: This enantiomer is the primary active metabolite of Rasagiline (Azilect®), a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[3][20][21] Rasagiline is a first-line therapy for Parkinson's disease.[13][19][22]

-

Other Derivatives: The this compound scaffold has been used to develop a range of compounds, including dopamine reuptake inhibitors, mGluR1 antagonists, and potential atypical antipsychotics.[3][20][23]

Mechanism of Action: MAO-B Inhibition by Rasagiline

The therapeutic effect of Rasagiline in Parkinson's disease is primarily due to its inhibition of MAO-B, the enzyme responsible for degrading dopamine in the brain.

Caption: Rasagiline inhibits MAO-B, preventing dopamine breakdown.

By inhibiting MAO-B, Rasagiline increases the concentration and prolongs the action of dopamine in the synapse, thereby alleviating the motor symptoms of Parkinson's disease.[22] The (R)-1-aminoindan metabolite itself is believed to contribute neuroprotective effects, although it lacks significant MAO-B inhibitory activity.[20][21]

References

- Pharmacological characterization of this compound-1,5-dicarboxylic acid, a potent mGluR1 antagonist.PubMed.

- (R)-(-)-1-Aminoindan.ChemBK.

- 1-Aminoindane.Wikipedia.

- This compound | 34698-41-4.ChemicalBook.

- This compound 98% | 34698-41-4.Sigma-Aldrich.

- (R)-(-)-1-Aminoindan | 10277-74-4.ChemicalBook.

- This compound(34698-41-4) 1H NMR spectrum.ChemicalBook.

- Chemistry:1-Aminoindane.HandWiki.

- (R)-1-Aminoindane: Technical Specifications and Applications.Leading Fine Chemical Manufacturer.

- (R)-(-)-1-Aminoindan | 10277-74-4.ChemicalBook.

- This compound CAS#: 34698-41-4.ChemicalBook.

- (+-)-1-Aminoindan | C9H11N | CID 123445.PubChem, National Institutes of Health.

- (R)-(-)-1-Aminoindan | C9H11N | CID 2733933.PubChem, National Institutes of Health.

- (R)-1-Aminoindane.Wikipedia.

- SAFETY DATA SHEET - this compound.Fisher Scientific.

- This compound.NIST WebBook, National Institute of Standards and Technology.

- A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate).Der Pharma Chemica.

- Cas 10277-74-4,(R)-(-)-1-Aminoindan.LookChem.

- This compound IR Spectrum.NIST WebBook, National Institute of Standards and Technology.

- This compound synthesis.ChemicalBook.

- This compound.NIST WebBook, National Institute of Standards and Technology.

- 600 MHz 1 H NMR spectra of (R/S)-1-aminoindan in CDCl3.ResearchGate.

- A process for the preparation of (R)-1-aminoindanes.Google Patents.

- This compound In Medicine.SENOVA PHARMA.

- (R)-(-)-1-Aminoindan.CymitQuimica.

- (S)-(+)-1-Aminoindane - CAS-Number 61341-86-4.Chemodex.

- This compound - Safety Data Sheet.ChemicalBook.

- Understanding the Properties of 5-Aminoindan-1-one for Chemical Applications.Autech Industry Co.,Limited.

Sources

- 1. CAS 10277-74-4: (R)-(-)-1-Aminoindan | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 4. This compound | 34698-41-4 [chemicalbook.com]

- 5. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. lookchem.com [lookchem.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. (R)-(-)-1-Aminoindan | 10277-74-4 [m.chemicalbook.com]

- 11. (R)-(-)-1-Aminoindan | 10277-74-4 [chemicalbook.com]

- 12. This compound CAS#: 34698-41-4 [m.chemicalbook.com]

- 13. Best Price (S)-(+)-1-Aminoindan 61341-86-4 In Medicine [senovaph.com]

- 14. (S)-(+)-1-Aminoindane - CAS-Number 61341-86-4 - Order from Chemodex [chemodex.com]

- 15. This compound(34698-41-4) 1H NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound [webbook.nist.gov]

- 18. This compound [webbook.nist.gov]

- 19. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]

- 20. Chemistry:1-Aminoindane - HandWiki [handwiki.org]

- 21. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. Pharmacological characterization of this compound-1,5-dicarboxylic acid, a potent mGluR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

1-aminoindan mechanism of action in CNS

An In-Depth Technical Guide to the CNS Mechanism of Action of 1-Aminoindan

Executive Summary

This compound is a pharmacologically active molecule primarily recognized as the major metabolite of the potent anti-Parkinsonian drug, rasagiline. While its parent compound is a selective, irreversible monoamine oxidase B (MAO-B) inhibitor, this compound exhibits a distinct and multifaceted mechanism of action within the central nervous system (CNS). This guide delineates the nuanced pharmacology of this compound, moving beyond its association with rasagiline to explore its intrinsic activities. Core to its profile are significant neuroprotective and anti-apoptotic properties that are independent of MAO-B inhibition. Evidence points towards the modulation of pro-survival signaling cascades, such as the PKC-MAP kinase pathway, and attenuation of oxidative stress. Furthermore, this compound demonstrates catecholamine-modulating effects, enhancing striatal dopaminergic neurotransmission through mechanisms separate from significant enzyme inhibition or potent transporter blockade. Though a weak, reversible MAO-B inhibitor and a very poor monoamine reuptake inhibitor, its unique combination of neuroprotection and neurotransmitter modulation underscores its contribution to the therapeutic profile of rasagiline and highlights the versatility of the aminoindan scaffold as a privileged structure in CNS drug development.

Section 1: Introduction to the this compound Moiety

This compound (1-AI) is a bicyclic compound featuring an indan skeleton with an amine group at the 1-position.[1] It exists as a racemic mixture of (R)- and (S)-enantiomers.[1] The majority of its recognized pharmacological activity resides in the (R)-enantiomer, (R)-1-aminoindan, which is the principal metabolite of rasagiline (N-propargyl-(R)-1-aminoindan), a second-generation MAO-B inhibitor used in the treatment of Parkinson's disease.[2][3][4]

Rasagiline undergoes extensive hepatic metabolism, primarily via N-dealkylation by cytochrome P450 enzyme CYP1A2, to yield (R)-1-aminoindan.[3][5][6] Unlike the metabolites of the first-generation MAO-B inhibitor selegiline, which include l-amphetamine and l-methamphetamine, this compound is non-amphétaminique and lacks psychostimulant properties.[4][7] This distinction is critical, as the primary CNS activities of this compound are centered on two key areas: direct, albeit weak, modulation of dopamine metabolism and, more significantly, potent neuroprotective actions.[1][2]

Section 2: Modulation of Monoamine Oxidase B (MAO-B)

Monoamine oxidase B is a critical enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine. In the context of neurodegenerative diseases like Parkinson's, the loss of dopaminergic neurons leads to increased dopamine metabolism by MAO-B in glial cells, which contributes to oxidative stress through the production of hydrogen peroxide.[8]

While its parent drug, rasagiline, is a potent and irreversible inhibitor of MAO-B, this compound's interaction with the enzyme is far more modest.[2][9] It is characterized as a weak, reversible MAO-B inhibitor.[2][10] This distinction is crucial; the sustained, irreversible inhibition by rasagiline provides a long-lasting increase in synaptic dopamine, whereas the contribution of this compound through this specific mechanism is considered minor. Its lack of significant MAO inhibition means it does not carry the risk of the "cheese effect" (hypertensive crisis) associated with non-selective or high-dose MAO inhibitors.[3][11]

Table 1: Comparative MAO-B Inhibitory Potency

| Compound | Target | Inhibition Type | IC₅₀ (Rat Brain) | Reference |

| Rasagiline | MAO-B | Irreversible | 4.43 nM | [9] |

| Selegiline | MAO-B | Irreversible | ~4-5 nM | [9] |

| (R)-1-Aminoindan | MAO-B | Weak, Reversible | High µM / Low mM range | [2][7][10] |

Note: Specific IC₅₀ values for this compound are not consistently reported, reflecting its low potency.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol outlines a standard fluorometric method to determine the IC₅₀ of a test compound (e.g., this compound) against human recombinant MAO-B.

Objective: To quantify the concentration-dependent inhibition of MAO-B by a test compound.

Materials:

-

Human recombinant MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Test compound (this compound) and positive control (rasagiline)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader (Ex/Em ~540/590 nm)

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound and rasagiline in phosphate buffer. Include a vehicle control (buffer only).

-

Reaction Mixture: In each well of the 96-well plate, add the following in order:

-

Phosphate buffer.

-

Test compound dilution or control.

-

Human recombinant MAO-B enzyme.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a solution containing the MAO-B substrate, Amplex® Red, and HRP to each well to start the reaction. The MAO-B-catalyzed oxidation of the substrate produces H₂O₂, which, in the presence of HRP, reacts with Amplex® Red to generate the fluorescent product resorufin.

-

Kinetic Measurement: Immediately place the plate in the microplate reader, pre-set to 37°C. Measure fluorescence intensity every minute for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

-

Normalize the rates relative to the vehicle control (100% activity) and a fully inhibited control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation: The inclusion of a potent, known inhibitor like rasagiline serves as a positive control to validate assay performance. The Z'-factor should be calculated to ensure the assay window is robust and suitable for screening.

Section 3: MAO-Independent Neuroprotective Mechanisms

The most significant contribution of this compound to CNS pharmacology lies in its neuroprotective capabilities, which are demonstrably independent of MAO inhibition.[5] This activity is believed to contribute substantially to the potential disease-modifying effects observed with rasagiline.[2][6]

Attenuation of Oxidative Stress and Excitotoxicity

This compound has shown a robust ability to protect neurons from a variety of insults. In animal models of Parkinson's disease using neurotoxins like 6-hydroxydopamine (6-OHDA) or the proteasomal inhibitor lactacystin, treatment with (R)-1-aminoindan reversed behavioral deficits and restored striatal catecholamine levels.[6] Furthermore, it directly protected cultured neurons from death induced by hydrogen peroxide-induced oxidative stress.[6] This suggests an intrinsic capacity to bolster cellular defense mechanisms against oxidative damage, a key pathological process in neurodegeneration.

Modulation of Anti-Apoptotic Signaling Pathways

Beyond simply shielding neurons, this compound actively promotes cell survival by modulating intracellular signaling. Studies using PC-12 cells deprived of serum and nerve growth factor—a model that induces apoptosis—showed that this compound is itself neuroprotective.[12] The neuroprotective activity of its parent compound, rasagiline, in this system is blocked by inhibitors of the ERK/MAP kinase pathway, suggesting that this pro-survival cascade is a key mediator.[12] It is hypothesized that this compound contributes to the activation of this pathway, leading to the upregulation of anti-apoptotic proteins and promoting neuronal survival.

Caption: Proposed PKC-MAP Kinase Survival Pathway influenced by this compound.

Experimental Protocol: 6-OHDA Rat Model of Parkinson's Disease

Objective: To assess the neuroprotective effect of this compound against 6-OHDA-induced degeneration of dopaminergic neurons in the nigrostriatal pathway.

Animals: Adult male Sprague-Dawley rats.

Methodology:

-

Pre-treatment: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection) daily for a set period (e.g., 7 days) before surgery.

-

Stereotaxic Surgery: Anesthetize the animals. Using a stereotaxic frame, unilaterally inject 6-hydroxydopamine (pre-mixed with desipramine to protect noradrenergic neurons) into the medial forebrain bundle or the striatum.

-

Post-treatment: Continue daily administration of this compound or vehicle for 2-4 weeks post-surgery.

-

Behavioral Assessment: At weekly intervals, assess motor asymmetry using tests such as:

-

Apomorphine- or Amphetamine-Induced Rotation Test: Administer the drug and count the number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations over 60-90 minutes. A reduction in rotations in the treated group compared to vehicle indicates a protective effect.

-

Cylinder Test: Place the animal in a transparent cylinder and record the number of spontaneous forelimb wall contacts. A higher percentage of non-impaired limb use indicates a lesion.

-

-

Endpoint Analysis (Post-mortem):

-

Euthanize the animals and perfuse with saline followed by paraformaldehyde.

-

Dissect the brains and prepare sections of the striatum and substantia nigra.

-

Immunohistochemistry: Stain sections for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum.

-

HPLC: Analyze striatal tissue homogenates for levels of dopamine and its metabolites (DOPAC, HVA).

-

-

Data Interpretation: A statistically significant preservation of TH-positive neurons and fibers, coupled with attenuated behavioral deficits and higher dopamine levels in the this compound-treated group compared to the vehicle group, demonstrates a neuroprotective effect.

Section 4: Effects on Neurotransmitter Systems

Beyond neuroprotection, this compound directly modulates catecholaminergic systems, though its mechanisms are distinct from classic inhibitors or releasing agents.

Enhancement of Dopaminergic Neurotransmission

Several studies have shown that (R)-1-aminoindan can enhance striatal dopaminergic neurotransmission and improve motor function in animal models, an effect that is independent of MAO inhibition.[4][7][13] The precise mechanism for this enhancement remains under investigation, but it is not attributable to potent reuptake blockade or amphetamine-like dopamine release.[7] This suggests a more subtle modulatory role, possibly involving presynaptic mechanisms that facilitate dopamine availability or release.

Monoamine Reuptake Inhibition Profile

The interaction of this compound with monoamine transporters (DAT, NET, SERT) is exceptionally weak, especially when compared to its structural isomer, 2-aminoindan, which is a known psychostimulant that acts as a monoamine reuptake inhibitor and releaser.[7][14] This pharmacological divergence is a textbook example of how a minor structural change (the position of the amine group) can dramatically alter the mechanism of action. The negligible affinity of this compound for these transporters confirms that its CNS effects are not mediated by reuptake inhibition.[7]

Table 2: Comparative Monoamine Reuptake Inhibition

| Compound | Dopamine Reuptake IC₅₀ | Norepinephrine Reuptake IC₅₀ | Reference |

| Amphetamine | 0.4 µM | - | [7] |

| 2-Aminoindan | 3.3 µM | 28x more potent than 1-AI | [7] |

| This compound | 1000 µM (1 mM) | 300x less potent than 2-AI | [7] |

Section 5: The this compound Scaffold in Drug Discovery

The this compound structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of providing ligands for diverse biological targets through modification. Its rigid, partially saturated structure presents a defined three-dimensional shape for interacting with CNS targets. By adding or modifying substituents, the pharmacological activity can be dramatically shifted.

-

N-propargyl substitution yields rasagiline , a potent irreversible MAO-B inhibitor.[1]

-

Addition of carboxylic acid groups creates compounds like AIDA , a selective metabotropic glutamate receptor 1 (mGluR1) antagonist.[1][15]

-

Complex side-chain modifications lead to molecules like indatraline , a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1]

Caption: Versatility of the this compound Scaffold in generating diverse CNS agents.

Section 6: Summary and Future Directions

The mechanism of action of this compound in the CNS is a composite of several effects. It is not merely a weaker version of its parent drug, rasagiline, but a pharmacologically distinct entity.

-

Primary Mechanism: Its core activity is MAO-independent neuroprotection, likely mediated through the activation of pro-survival signaling pathways (e.g., PKC-MAP kinase) and the attenuation of cellular stressors like oxidative damage.[2][6][12]

-

Secondary Mechanism: It functions as a weak, reversible MAO-B inhibitor, contributing minimally to the overall inhibition of dopamine metabolism compared to rasagiline.[2]

-

Tertiary Mechanism: It enhances dopaminergic neurotransmission through an unclarified, non-transporter-related mechanism.[7][13]

-

Negligible Activity: It is not a significant monoamine reuptake inhibitor.[7]

Future research should focus on identifying the direct molecular targets responsible for this compound's potent neuroprotective effects. Elucidating how it activates the MAP kinase pathway and enhances dopamine release could open new avenues for the development of novel disease-modifying therapies for neurodegenerative disorders, leveraging the unique properties of this versatile chemical scaffold.

Section 7: References

-

1-Aminoindane - Wikipedia. [Link]

-

Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry, 112(5), 1131-7. [Link]

-

Oshiro, Y., et al. (1991). Novel cerebroprotective agents with central nervous system stimulating activity. 1. Synthesis and pharmacology of 1-amino-7-hydroxyindan derivatives. Journal of Medicinal Chemistry, 34(7), 2004-13. [Link]

-

(R)-1-Aminoindane - Wikipedia. [Link]

-

Finberg, J. P. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Journal of Neural Transmission Supplementa, (76), 89-101. [Link]

-

Youdim, M. B., & Weinstock, M. (2001). Metabolites of the anti-Parkinson drugs rasagiline and selegiline. Journal of Neural Transmission. Supplementum, (61), 227-34. [Link]

-

(S)-(+)-1-Aminoindan 61341-86-4 In Medicine - SENOVA PHARMA. [Link]

-

Rasagiline - Wikipedia. [Link]

-

Fisar, Z. (2009). Rasagiline – a novel MAO B inhibitor in Parkinson's disease therapy. Expert Opinion on Drug Metabolism & Toxicology, 5(2), 195-207. [Link]

-

Youdim, M. B., et al. (1994). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 113(3), 859-65. [Link]

-

Rasagiline Monograph for Professionals - Drugs.com. [Link]

-

Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Request PDF - ResearchGate. [Link]

-

Oshiro, Y., et al. (1991). Novel cerebroprotective agents with central nervous system stimulating activity. 2. Synthesis and pharmacology of the 1-(acylamino)-7-hydroxyindan derivatives. Journal of Medicinal Chemistry, 34(7), 2014-23. [Link]

-

Bar-Am, O., et al. (2007). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease?. Journal of Neural Transmission. Supplementum, (72), 127-33. [Link]

-

Moroni, F., et al. (1997). Pharmacological characterization of this compound-1,5-dicarboxylic acid, a potent mGluR1 antagonist. Journal of Pharmacology and Experimental Therapeutics, 281(2), 721-9. [Link]

-

Speiser, Z., et al. (2007). 2.217 this compound, a main metabolite of rasagiline, enhances dopamine release and provides symptomatic benefit in an animal model of Parkinson's disease. Parkinsonism & Related Disorders, 13(2). [Link]

-

Simmler, L. D., et al. (2016). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 103, 221-31. [Link]

-

Naoi, M., & Maruyama, W. (2010). Monoamine oxidase inhibitors in drug discovery against Parkinson's disease: An update. Expert Opinion on Drug Discovery, 5(7), 689-703. [Link]

Sources

- 1. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 2. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rasagiline - Wikipedia [en.wikipedia.org]

- 5. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. drugs.com [drugs.com]

- 12. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological characterization of this compound-1,5-dicarboxylic acid, a potent mGluR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Profile of 1-Aminoindan Derivatives

Abstract

The 1-aminoindan scaffold is a privileged structural motif in medicinal chemistry, giving rise to a class of compounds with significant therapeutic applications, particularly in the realm of neurodegenerative diseases. This guide provides a comprehensive technical overview of the pharmacological profile of this compound derivatives. We will explore the core structure-activity relationships (SAR), delve into the primary molecular targets—notably monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE)—and elucidate the mechanisms of action that underpin their clinical efficacy. Furthermore, this document details validated, step-by-step experimental protocols for the in vitro characterization of these compounds and presents a comparative analysis of key derivatives such as rasagiline and ladostigil. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the study and application of neuropharmacological agents.

Introduction: The this compound Core Structure

The this compound framework consists of a bicyclic system where a benzene ring is fused to a five-membered ring, with an amine group attached at the 1-position of the cyclopentane ring. This rigid structure provides a well-defined orientation for substituent groups, making it an excellent scaffold for designing selective ligands for various biological targets.

The therapeutic importance of this class of compounds was firmly established with the development of rasagiline (N-propargyl-1(R)-aminoindan), a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) approved for the treatment of Parkinson's disease.[1][2] The success of rasagiline spurred further investigation into derivatives, leading to the design of multi-target agents like ladostigil , which combines MAO inhibition with cholinesterase inhibition for the potential treatment of Alzheimer's disease and dementia.[3][4] Other derivatives have been explored for their activity as glutamate receptor antagonists and monoamine reuptake inhibitors, highlighting the versatility of the scaffold.[5][6][7]

Key Pharmacological Targets and Mechanisms of Action

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a mitochondrial enzyme primarily responsible for the degradation of dopamine in the brain.[8][9] Its inhibition leads to increased synaptic dopamine levels, which is a cornerstone of symptomatic treatment for Parkinson's disease.[1][2]

Mechanism of Irreversible Inhibition: this compound derivatives featuring a propargylamine group, such as rasagiline, act as mechanism-based inactivators or "suicide inhibitors" of MAO-B.[10][11] The mechanism proceeds as follows:

-

The inhibitor binds to the active site of MAO-B.

-

The enzyme's flavin adenine dinucleotide (FAD) cofactor attempts to oxidize the propargylamine moiety.

-

This process generates a highly reactive intermediate.

-

The intermediate forms a covalent, irreversible bond with the N5 atom of the FAD cofactor.[11]

This covalent modification permanently inactivates the enzyme, and restoration of MAO-B activity requires de novo enzyme synthesis. The (R)-enantiomer of N-propargyl-1-aminoindan (rasagiline) is significantly more potent as an MAO-B inhibitor than its (S)-enantiomer, demonstrating a high degree of stereoselectivity.[11]

Caption: Irreversible inhibition of MAO-B by rasagiline.

Cholinesterase (AChE/BuChE) Inhibition

A deficit in the neurotransmitter acetylcholine is a key pathological feature of Alzheimer's disease. Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a primary therapeutic strategy. Some this compound derivatives have been designed as dual-target agents by incorporating a carbamate moiety, which is a known pharmacophore for cholinesterase inhibition.[4][12]

Ladostigil is a prime example, combining the propargylamine group of rasagiline with a carbamate group reminiscent of the AChE inhibitor rivastigmine.[4][12] This design results in a single molecule that can inhibit both MAO and cholinesterases, potentially offering broader therapeutic benefits for complex neurodegenerative conditions like dementia with Lewy bodies.[3][13] Ladostigil acts as a dual inhibitor of both acetylcholinesterase and butyrylcholinesterase (BuChE).[3]

Neuroprotective Properties

Beyond direct enzyme inhibition, both rasagiline and its major metabolite, (R)-1-aminoindan, have demonstrated neuroprotective properties in preclinical models that are independent of MAO-B inhibition.[10][14][15] These effects are attributed to the modulation of anti-apoptotic pathways, including the upregulation of Bcl-2 family proteins and activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][15] The ability of the core aminoindan structure to confer these protective effects adds another dimension to its pharmacological profile.

Structure-Activity Relationships (SAR) and Pharmacokinetic Profile

The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents.

| Derivative | Key Structural Feature | Primary Target(s) | Selectivity | Noteworthy IC50/Kᵢ Values |

| Rasagiline | (R)-N-propargyl group | MAO-B | High for MAO-B over MAO-A | MAO-B IC50: ~4-8 nM[11] |

| Ladostigil | N-propargyl group and carbamate moiety | MAO-A/B, AChE, BuChE | Dual/Multi-target | MAO-B IC50: 37.1 µM; AChE IC50: 31.8 µM[16] |

| (R)-1-Aminoindan | Unsubstituted amine | (Weak MAO-B), Neuroprotective pathways | Weak enzyme inhibitor | Weak reversible MAO-B inhibitor[15] |

| AIDA | Carboxylic acid groups at positions 1 and 5 | mGluR1 | Selective for mGluR1 over other mGluRs | Antagonist pA₂ = 4.21 at mGluR1a[5] |

Key SAR Insights:

-

N-Propargyl Group: Essential for the irreversible inhibition of MAO enzymes.[11]

-

Stereochemistry at C1: The (R)-configuration is critical for potent MAO-B inhibition in rasagiline.[11]

-

Carbamate Moiety: Introduction of a carbamate group, as seen in ladostigil, confers cholinesterase inhibitory activity.[4]

-

Ring Substituents: Modifications to the phenyl ring can drastically alter the target profile, shifting activity towards other targets like glutamate receptors (e.g., AIDA).[5][6]

Pharmacokinetics: Rasagiline is well-absorbed orally with a bioavailability of about 36%.[14] It undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP1A2, to its main metabolite, (R)-1-aminoindan.[10][14] The elimination half-life is relatively short (around 3 hours), but its pharmacological effect is long-lasting due to the irreversible nature of MAO-B inhibition.[2][14]

Experimental Characterization Protocols

Accurate characterization of the pharmacological profile of this compound derivatives requires robust and validated in vitro assays.

Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[17][18]

Causality and Design Rationale:

-

Enzyme Source: Recombinant human MAO-B ensures a pure and consistent source of the target enzyme, eliminating confounding variables from other cellular components.

-

Substrate: Tyramine or kynuramine are common substrates. The oxidation of these substrates by MAO-B produces H₂O₂, which can be detected with a sensitive fluorescent probe.[8][18]

-

Detection: A fluorescent probe (e.g., OxiRed™ or GenieRed) reacts with H₂O₂ in the presence of a developer (horseradish peroxidase) to produce a highly fluorescent product. This provides a high signal-to-noise ratio, making the assay suitable for high-throughput screening.[17][18]

-

Controls: A positive control inhibitor (e.g., Selegiline) validates assay performance.[17] A "no inhibitor" control represents 100% enzyme activity, and a "no enzyme" blank corrects for background fluorescence.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare MAO-B Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4).

-

Reconstitute lyophilized recombinant human MAO-B enzyme in assay buffer to a working concentration.

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution series (e.g., 10 concentrations) in assay buffer.

-

Prepare the MAO-B substrate solution (e.g., Tyramine) and the detection mix containing the fluorescent probe and developer according to the kit manufacturer's instructions.[18][19]

-

-

Assay Plate Setup (96-well black plate):

-

Test Wells: Add 10 µL of each test compound dilution.

-

Enzyme Control (100% Activity): Add 10 µL of assay buffer containing the same percentage of DMSO as the test wells.

-

Inhibitor Control: Add 10 µL of the positive control inhibitor solution (e.g., Selegiline).[19]

-

-

Enzyme Addition and Pre-incubation:

-

Add 50 µL of the MAO-B enzyme solution to all wells.

-

Mix gently and pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[19]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 40 µL of the MAO-B substrate/detection mix to all wells.

-

Immediately place the plate in a microplate reader capable of fluorescence measurement (Excitation/Emission ≈ 535/587 nm).[17]

-

Measure the fluorescence kinetically every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for the in vitro fluorometric MAO-B inhibition assay.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol details the most common method for measuring AChE activity, based on the work of Ellman et al.[20][21] It is a colorimetric assay that measures the product of the enzymatic reaction.

Principle of the Assay:

-

Enzymatic Reaction: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.[20][22]

-

Colorimetric Reaction: The free sulfhydryl group on thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[20][23]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare 0.1 M Phosphate Buffer (pH 8.0).[20]

-

Prepare 10 mM DTNB solution in the phosphate buffer.

-

Prepare 14 mM ATCI solution in deionized water (prepare fresh daily).[20]

-

Prepare AChE enzyme solution (from electric eel or human recombinant) in buffer.

-

Prepare a serial dilution of the test compound in buffer.

-

-

Assay Plate Setup (96-well clear plate):

-

Test Wells: Add 140 µL Phosphate Buffer + 10 µL test compound solution + 10 µL DTNB solution.

-

Control (100% Activity): Add 140 µL Phosphate Buffer + 10 µL solvent (e.g., DMSO, used for the test compound) + 10 µL DTNB solution.[20]

-

Blank: Add 150 µL Phosphate Buffer + 10 µL DTNB solution (to measure non-enzymatic hydrolysis of the substrate).

-

-

Enzyme Addition and Pre-incubation:

-

Add 10 µL of AChE enzyme solution to the "Test" and "Control" wells.

-

Mix gently and incubate the plate for 10 minutes at 25°C.[20]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Subtract the rate of the blank from all other wells.

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Determine the % Inhibition and calculate the IC50 value as described in the MAO-B assay protocol.

-

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective neuropharmacological agents. The success of the MAO-B inhibitor rasagiline in Parkinson's disease and the innovative multi-target design of ladostigil underscore the scaffold's versatility. Future research is likely to focus on refining the multi-target approach, designing derivatives with tailored polypharmacology to address the complex pathologies of diseases like Alzheimer's and dementia. Further exploration of substitutions on the indane ring system may yield compounds with novel mechanisms of action, potentially targeting protein aggregation, neuroinflammation, or other emerging pathways in neurodegeneration. The continued application of robust in vitro and in vivo characterization will be essential to advancing these promising compounds from the bench to the bedside.

References

-

Moroni, F., Lombardi, G., Beni, M., Pellegrini-Giampietro, D. E., & Galli, A. (1997). Pharmacological characterization of this compound-1,5-dicarboxylic acid, a potent mGluR1 antagonist. PubMed. Retrieved from [Link]

-

Naoi, M., Maruyama, W., & Inaba-Hasegawa, K. (2019). [Pharmacological Properties and Clinical Efficacy of Rasagiline Mesylate (Azilect ®)]. J-STAGE. Retrieved from [Link]

-

Weinreb, O., Amit, T., Bar-Am, O., & Youdim, M. B. H. (2012). Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment. Bentham Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Rasagiline. Retrieved from [Link]

-

Kumar, R., Kumar, R., Anand, A., Sharma, N., & Khurana, N. (2020). Ladostigil – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment. Retrieved from [Link]

-

Bar-Am, O., Amit, T., & Youdim, M. B. H. (2017). A novel neuroprotective cholinesterase-monoamine oxidase inhibitor for treatment of dementia and depression in Parkinson's disease. OAE Publishing Inc. Retrieved from [Link]

-

Finberg, J. P. M. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PubMed Central. Retrieved from [Link]

-

Patsnap. (2024). What is Rasagiline mesylate used for?. Patsnap Synapse. Retrieved from [Link]

-

MedPath. (n.d.). Rasagiline. Retrieved from [Link]

-

Wikipedia. (n.d.). (R)-1-Aminoindane. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Aminoindane. Retrieved from [Link]

-

Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

Weinreb, O., Amit, T., & Youdim, M. B. H. (2012). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. Retrieved from [Link]

-

Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

-

HandWiki. (n.d.). Chemistry:1-Aminoindane. Retrieved from [Link]

-

Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. PubMed Central. Retrieved from [Link]

-

Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. Retrieved from [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

-

Finberg, J. P. M., Lamensdorf, I., Commissiong, J. W., & Youdim, M. B. H. (1996). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. PubMed Central. Retrieved from [Link]

Sources

- 1. [Pharmacological properties and clinical efficacy of rasagiline mesylate (Azilect®)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Rasagiline mesylate used for? [synapse.patsnap.com]

- 3. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Pharmacological characterization of this compound-1,5-dicarboxylic acid, a potent mGluR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 7. Chemistry:1-Aminoindane - HandWiki [handwiki.org]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. evotec.com [evotec.com]

- 10. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oaepublish.com [oaepublish.com]

- 13. researchgate.net [researchgate.net]

- 14. Rasagiline - Wikipedia [en.wikipedia.org]

- 15. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. assaygenie.com [assaygenie.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. japsonline.com [japsonline.com]

A Technical Guide to the Foundational Synthesis of 1-Aminoindan

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the seminal discovery and synthesis of 1-aminoindan, a foundational molecule in medicinal chemistry. We will deconstruct the original synthetic methodologies, focusing on the chemical principles and experimental logic that guided its initial creation. This document moves beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on the causality behind the experimental choices, ensuring a deep, actionable understanding for today's research professionals.

Introduction: The Significance of the Indane Scaffold

The indane framework, a bicyclic structure fusing a benzene ring with a cyclopentane ring, is a privileged scaffold in modern pharmacology. Its rigid, three-dimensional nature provides a valuable platform for orienting functional groups in precise spatial arrangements, making it a cornerstone for designing ligands that interact with biological targets. This compound, specifically, serves as a critical chiral building block for numerous therapeutic agents, most notably the anti-Parkinson's drug Rasagiline.[1][2] Understanding its original synthesis offers not just a historical perspective, but also a foundational lesson in classical organic chemistry and reaction mechanisms that remain relevant today.

The Historical Context: Reductive Amination and Early Amine Synthesis

The late 19th and early 20th centuries were a period of immense growth in synthetic organic chemistry. A central challenge was the efficient conversion of carbonyl compounds (aldehydes and ketones) into amines. One of the most powerful methods to emerge from this era was the Leuckart reaction , first described by Rudolf Leuckart in 1885.[3][4] This reaction facilitates the reductive amination of a carbonyl group using ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4][5] The reaction proceeds by forming an intermediate imine, which is then reduced in situ.[6] It was within this context of exploring and expanding the utility of such reactions that the first synthesis of this compound was achieved.

The Foundational Synthesis: From 1-Indanone to this compound

The first documented synthesis of this compound is attributed to a classic chemical transformation starting from 1-indanone (also known as α-hydrindone).[7] While direct reductive amination is now a common method, early syntheses often involved a two-step process: formation of an oxime followed by its reduction.[8] This approach provided a reliable and high-yielding pathway using the chemical toolkit of the time.

The overall transformation can be visualized as follows:

Caption: Foundational two-step synthesis of this compound from 1-indanone.

Part 1: Oximation of 1-Indanone

The first critical step is the conversion of the ketone functional group in 1-indanone into an oxime. This is a classic condensation reaction.

-

Causality of Experimental Choice: The carbonyl carbon of a ketone is electrophilic, making it susceptible to attack by nucleophiles. Hydroxylamine (NH₂OH) is an excellent nucleophile for this purpose. The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the subsequent dehydration step to form the stable C=N double bond of the oxime.[9]

Experimental Protocol: Synthesis of 1-Indanone Oxime

-

Dissolution: Dissolve 1-indanone in a suitable solvent, such as ethanol or aqueous ethanol.

-

Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., sodium acetate or sodium hydroxide) to the reaction mixture. The base neutralizes the HCl, liberating free hydroxylamine to act as the nucleophile.

-

Reaction: Gently heat the mixture under reflux for a specified period (typically 1-2 hours) to drive the reaction to completion.

-

Isolation: Cool the reaction mixture. The 1-indanone oxime product, being less soluble in the aqueous ethanol mixture, will often precipitate.

-

Purification: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and recrystallize from a suitable solvent (e.g., ethanol) to achieve high purity.

Part 2: Reduction of 1-Indanone Oxime

The second step involves the reduction of the C=N double bond of the oxime to the corresponding primary amine. Several methods were available to chemists of the era, each with its own rationale.

-

Causality of Experimental Choice:

-

Catalytic Hydrogenation: This is a clean and efficient method. A heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is used in the presence of hydrogen gas.[9][10] The hydrogen adsorbs onto the metal surface and is added across the C=N double bond. The presence of an acid (like acetic acid) can protonate the oxime nitrogen, making it more susceptible to reduction.[10]

-

Dissolving Metal Reduction: A classic method, such as the Bouveault-Blanc reduction, using sodium metal in absolute ethanol, could also be employed. This method involves the transfer of electrons from the sodium metal to the oxime, followed by protonation by the alcohol solvent.

-

Experimental Protocol: Catalytic Hydrogenation of 1-Indanone Oxime

-

Charging the Reactor: In a hydrogenation vessel (e.g., a Parr shaker), charge the 1-indanone oxime, a suitable solvent (e.g., ethanol or acetic acid), and a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-4 atm).

-

Reaction: Agitate the mixture at room temperature or with gentle heating until hydrogen uptake ceases, indicating the reaction is complete.

-

Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the solid catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting residue is crude this compound.

-

Purification: The crude amine can be purified by vacuum distillation or by converting it to its hydrochloride salt (by adding HCl), recrystallizing the salt, and then liberating the free base with a strong base (e.g., NaOH).

Characterization and Validation

In the absence of modern spectroscopic techniques like NMR or Mass Spectrometry, the identity and purity of the newly synthesized this compound were confirmed through classical methods:

| Property | Method | Purpose |

| Boiling Point | Distillation under reduced pressure. | A sharp, consistent boiling point is a key indicator of purity for a liquid. |